Ethyl alpha-cyano-2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purine-8-acetate
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Overview
Description
Ethyl alpha-cyano-2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purine-8-acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl alpha-cyano-2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purine-8-acetate typically involves multiple steps. One common method includes the reaction of a purine derivative with ethyl cyanoacetate under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-cyano-2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purine-8-acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
Ethyl alpha-cyano-2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purine-8-acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl alpha-cyano-2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purine-8-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethylxanthine: Shares a similar purine structure but lacks the cyano and ethyl acetate groups.
Theobromine: Another purine derivative with similar structural features but different functional groups.
Caffeine: Contains a similar purine core but with different substituents.
Uniqueness
Ethyl alpha-cyano-2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purine-8-acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
71436-97-0 |
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Molecular Formula |
C13H15N5O4 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)acetate |
InChI |
InChI=1S/C13H15N5O4/c1-5-22-12(20)7(6-14)9-15-10-8(16(9)2)11(19)18(4)13(21)17(10)3/h7H,5H2,1-4H3 |
InChI Key |
BMIKTCIKJATOHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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